![molecular formula C8H12Cl2F2N2 B13469745 1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride](/img/structure/B13469745.png)
1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C7H10F2N2·2HCl. It is a derivative of pyridine, characterized by the presence of difluoromethyl and methyl groups on the pyridine ring.
Preparation Methods
The synthesis of 1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative.
Reaction Conditions: The difluoromethyl group is introduced using reagents such as difluoromethylating agents under controlled conditions.
Methanamine Introduction: The methanamine group is then added through a nucleophilic substitution reaction.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The difluoromethyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride can be compared with similar compounds such as:
1-[5-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride: Similar structure but with different substitution patterns on the pyridine ring.
(6-Fluoropyridin-2-yl)methanamine dihydrochloride: Contains a fluorine atom instead of a difluoromethyl group.
[6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine: Contains a methoxy group instead of a methyl group.
Properties
Molecular Formula |
C8H12Cl2F2N2 |
|---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
[6-(difluoromethyl)-5-methylpyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H10F2N2.2ClH/c1-5-2-3-6(4-11)12-7(5)8(9)10;;/h2-3,8H,4,11H2,1H3;2*1H |
InChI Key |
FLMUPGOUMCFMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)CN)C(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




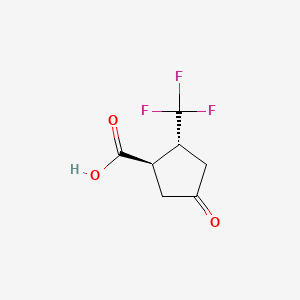
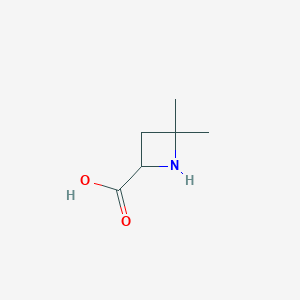
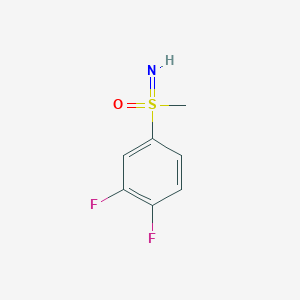
![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13469690.png)
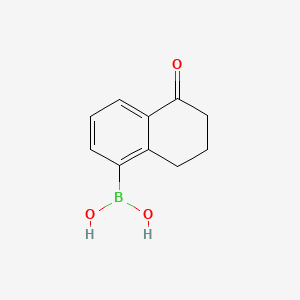
![rac-(1R,6R,8R)-8-(tert-butoxy)-2-oxa-5-azabicyclo[4.2.0]octane](/img/structure/B13469692.png)
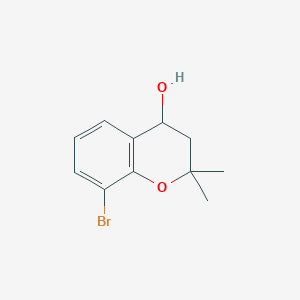
![{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride](/img/structure/B13469706.png)
![4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride](/img/structure/B13469709.png)
![1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol](/img/structure/B13469712.png)
![Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate](/img/structure/B13469724.png)

